Cas no 107235-70-1 (2-Piperazinone,4-(4-nitrobenzoyl)-1-(phenylmethyl)-)
107235-70-1 structure
Product Name:2-Piperazinone,4-(4-nitrobenzoyl)-1-(phenylmethyl)-
CAS-nummer:107235-70-1
MF:C18H17N3O4
MW:339.345284223557
CID:192064
PubChem ID:3065202
Update Time:2025-04-19
2-Piperazinone,4-(4-nitrobenzoyl)-1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Piperazinone,4-(4-nitrobenzoyl)-1-(phenylmethyl)-
- 1-benzyl-4-(4-nitrobenzoyl)piperazin-2-one
- 4-(4-Nitrobenzoyl)-1-(phenylmethyl)piperazinone
- 4-(4-Nitrobenzoyl)-1-benzyl-2-piperazinone
- AC1MI9D3
- BRN 4568382
- LS-113838
- Piperazinone, 4-(4-nitrobenzoyl)-1-(phenylmethyl)-
- DTXSID10147975
- 107235-70-1
-
- Inchi: 1S/C18H17N3O4/c22-17-13-20(11-10-19(17)12-14-4-2-1-3-5-14)18(23)15-6-8-16(9-7-15)21(24)25/h1-9H,10-13H2
- InChI-sleutel: WJWGGFSFBMZSNX-UHFFFAOYSA-N
- LACHT: O=C1CN(C(C2C=CC(=CC=2)[N+](=O)[O-])=O)CCN1CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 339.12201
- Monoisotopische massa: 339.122
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 505
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 86.4Ų
Experimentele eigenschappen
- Dichtheid: 1.345
- Kookpunt: 607.4 °C at 760 mmHg
- Vlampunt: 321.1 °C
- Brekindex: 1.641
- PSA: 83.76
- LogboekP: 2.47840
2-Piperazinone,4-(4-nitrobenzoyl)-1-(phenylmethyl)- Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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